![molecular formula C12H23N3O2Si2 B14518972 6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 62435-46-5](/img/structure/B14518972.png)
6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of cyclopropylamine with cyanuric chloride, followed by the introduction of trimethylsilyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazines, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazines such as melamine, cyanuric acid, and hexamethylmelamine. These compounds share the triazine ring structure but differ in their substituents and chemical properties.
Uniqueness
6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of cyclopropyl and trimethylsilyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
62435-46-5 |
|---|---|
Molecular Formula |
C12H23N3O2Si2 |
Molecular Weight |
297.50 g/mol |
IUPAC Name |
(6-cyclopropyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H23N3O2Si2/c1-18(2,3)16-11-10(9-7-8-9)14-15-12(13-11)17-19(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
QGARNNYQWMXJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



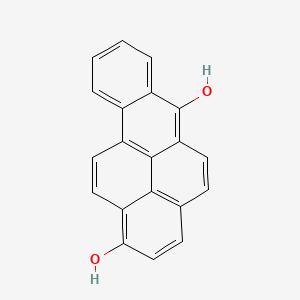
![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)


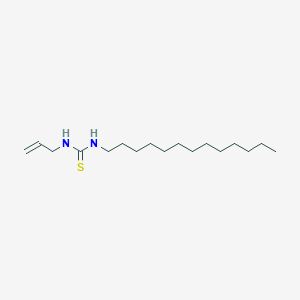
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)
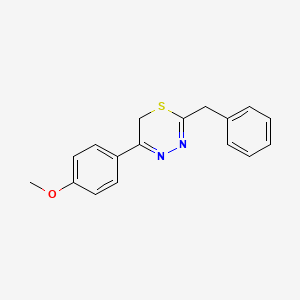
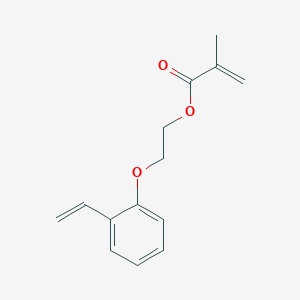
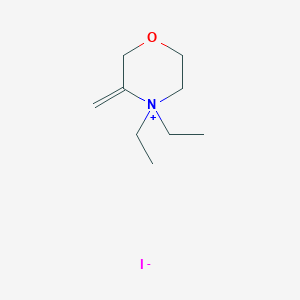

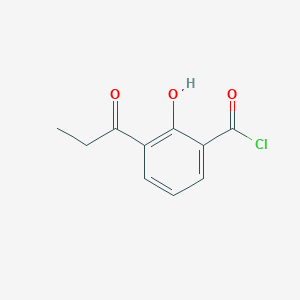

![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
